2,2-Dibromo-1-(2-nitrophenyl)ethanone
CAS No.:
Cat. No.: VC18355131
Molecular Formula: C8H5Br2NO3
Molecular Weight: 322.94 g/mol
* For research use only. Not for human or veterinary use.

Molecular Formula | C8H5Br2NO3 |
---|---|
Molecular Weight | 322.94 g/mol |
IUPAC Name | 2,2-dibromo-1-(2-nitrophenyl)ethanone |
Standard InChI | InChI=1S/C8H5Br2NO3/c9-8(10)7(12)5-3-1-2-4-6(5)11(13)14/h1-4,8H |
Standard InChI Key | MZYWYIPEBTVDIC-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C(=C1)C(=O)C(Br)Br)[N+](=O)[O-] |
2,2-Dibromo-1-(2-nitrophenyl)ethanone is an organic compound with the molecular formula C9H8Br2O3. It features a dibromoethanone moiety attached to a nitrophenyl group, contributing to its unique chemical properties and reactivity. The presence of bromine atoms and a nitro group enhances its potential applications in organic synthesis and medicinal chemistry.
Synthesis Methods
The synthesis of 2,2-Dibromo-1-(2-nitrophenyl)ethanone typically involves bromination reactions. A common method includes the use of bromine or brominating agents like N-bromosuccinimide (NBS) in suitable solvents such as carbon tetrachloride or chloroform. The reaction conditions must be carefully controlled to achieve selective bromination at the alpha position of the ethanone.
Biological Activity
Research indicates that 2,2-Dibromo-1-(2-nitrophenyl)ethanone exhibits notable biological activity. Its structural features suggest possible interactions with biological targets, making it a candidate for drug discovery. Studies have explored its effects on various biological systems, including antimicrobial and anticancer activities. The nitro group may contribute to its biological effects by participating in redox reactions or interacting with cellular components.
Applications and Reactivity
The compound's reactivity allows it to serve as an intermediate in synthesizing more complex organic molecules. It can interact with nucleophiles and electrophiles, making it suitable for various laboratory applications and industrial processes. The presence of bromine atoms and a nitro group enhances its potential for further functionalization in synthetic chemistry.
Comparison with Similar Compounds
Several compounds share structural similarities with 2,2-Dibromo-1-(2-nitrophenyl)ethanone. These include:
Compound Name | Structure | Unique Features |
---|---|---|
1-Bromo-1-(4-nitrophenyl)ethanone | Contains only one bromine atom and a para-nitro group. | Less reactive due to single bromination. |
4-Bromo-3-nitroacetophenone | Features a bromo group at the para position relative to a nitro group. | Different positional isomer with distinct reactivity. |
4-Nitrobenzoyl chloride | A reactive acyl chloride derivative with potential for acylation reactions. | Different functional group, used in acylation reactions. |
4-Bromobenzaldehyde | Contains an aldehyde functional group with a bromine substituent. | Different functional group, used in various organic reactions. |
Research Findings
Studies on 2,2-Dibromo-1-(2-nitrophenyl)ethanone focus on its reactivity with various biomolecules. These studies aim to elucidate the compound's mechanism of action and its potential effects on biological systems. Research has shown that the compound can interact with proteins and nucleic acids, which may influence cellular processes.
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